1,2,6-trimethyl-4-(3-methyl-2-nitrophenyl)-4H-pyridine-3,5-dicarboxylic acid dimethyl ester
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Overview
Description
. It is primarily used to treat conditions such as hypertension (high blood pressure) and angina pectoris (chest pain). Nifedipine works by relaxing the muscles of the heart and blood vessels, which helps to improve blood flow and reduce blood pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nifedipine can be synthesized through several chemical reactions involving the nitration of pyridine derivatives followed by subsequent reactions to introduce the necessary functional groups. The synthesis typically involves the following steps:
Nitration of pyridine to form 2-nitropyridine.
Reduction of the nitro group to an amine.
Introduction of the dihydropyridine ring through a series of reactions involving esterification and cyclization.
Industrial Production Methods: In an industrial setting, the production of nifedipine involves large-scale chemical reactions under controlled conditions to ensure purity and yield. The process includes the use of catalysts and solvents to facilitate the reactions and purification steps to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Nifedipine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of nifedipine derivatives with altered functional groups.
Reduction: Reduction reactions typically result in the formation of nifedipine analogs with reduced nitro groups.
Substitution: Substitution reactions can produce nifedipine derivatives with different substituents on the pyridine ring.
Scientific Research Applications
Nifedipine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other pharmaceutical compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential use in treating other cardiovascular conditions.
Industry: Employed in the development of new drugs and therapeutic agents.
Mechanism of Action
Nifedipine exerts its effects by inhibiting the influx of calcium ions into the cells of the heart and blood vessels. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and decreased blood pressure. The molecular targets of nifedipine include L-type calcium channels, which are crucial for the contraction of cardiac and smooth muscle cells.
Comparison with Similar Compounds
Nifedipine is compared to other calcium channel blockers such as amlodipine, verapamil, and diltiazem. While all these compounds share the common mechanism of calcium channel inhibition, nifedipine is unique in its rapid onset of action and its specific effects on vascular smooth muscle. Other similar compounds include:
Amlodipine: Another dihydropyridine calcium channel blocker with a longer duration of action.
Verapamil: A non-dihydropyridine calcium channel blocker that affects both the heart and blood vessels.
Diltiazem: A calcium channel blocker with intermediate effects on the heart and blood vessels.
Properties
Molecular Formula |
C19H22N2O6 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
dimethyl 1,2,6-trimethyl-4-(3-methyl-2-nitrophenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H22N2O6/c1-10-8-7-9-13(17(10)21(24)25)16-14(18(22)26-5)11(2)20(4)12(3)15(16)19(23)27-6/h7-9,16H,1-6H3 |
InChI Key |
FVZVWQIZIMBLIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2C(=C(N(C(=C2C(=O)OC)C)C)C)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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